

Technical Monograph: (Butan-2-yl)(2-phenylethyl)amine

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Compound of Interest

Compound Name: (Butan-2-yl)(2-phenylethyl)amine

CAS No.: 24068-20-0

Cat. No.: B433966

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Mechanism of Action, Synthesis, and Pharmacological Characterization

Executive Summary & Chemical Identity

(Butan-2-yl)(2-phenylethyl)amine is an

-substituted phenethylamine characterized by the addition of a sec-butyl moiety to the nitrogen atom of the phenethylamine backbone. This structural modification significantly alters the pharmacokinetic profile compared to unsubstituted PEA by increasing lipophilicity and providing steric protection against Monoamine Oxidase (MAO) degradation.

- IUPAC Name:

-(butan-2-yl)-2-phenylethan-1-amine

- Molecular Formula:

- Molecular Weight: 177.29 g/mol

- Key Feature: The sec-butyl group introduces a chiral center at the -substituent, creating and stereoisomers which may exhibit differential binding affinities.

Pharmacodynamics: Mechanism of Action (MoA)

The mechanism of action for

-sec-butyl-phenethylamine is defined by its activity as an Indirect Sympathomimetic Agent. It functions primarily as a monoamine releaser with secondary activity as a reuptake inhibitor.

The TAAR1 / VMAT2 Axis

Unlike direct agonists that bind to postsynaptic receptors, this compound targets the presynaptic regulatory machinery.

- **Transporter Translocation:** Due to its structural similarity to dopamine (DA) and norepinephrine (NE), the molecule acts as a substrate for the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET), allowing it to enter the presynaptic terminal.
- **VMAT2 Inhibition & Collapse of Gradients:** Once cytosolic, it interacts with the Vesicular Monoamine Transporter 2 (VMAT2). It disrupts the proton gradient or competes for uptake, causing vesicular monoamines (DA/NE) to leak into the cytosol.
- **TAAR1 Agonism:** The compound binds to the intracellular Trace Amine-Associated Receptor 1 (TAAR1).
 - **Pathway:** TAAR1 coupling to proteins activates Adenylyl Cyclase (AC), increasing cAMP levels.
 - **Effect:** Elevated cAMP activates Protein Kinase A (PKA) and Protein Kinase C (PKC). These kinases phosphorylate DAT/NET, reversing their transport direction.
- **Efflux:** The combination of high cytosolic monoamine concentrations (from VMAT2 inhibition) and transporter reversal (via TAAR1 signaling) results in a massive non-exocytotic release of

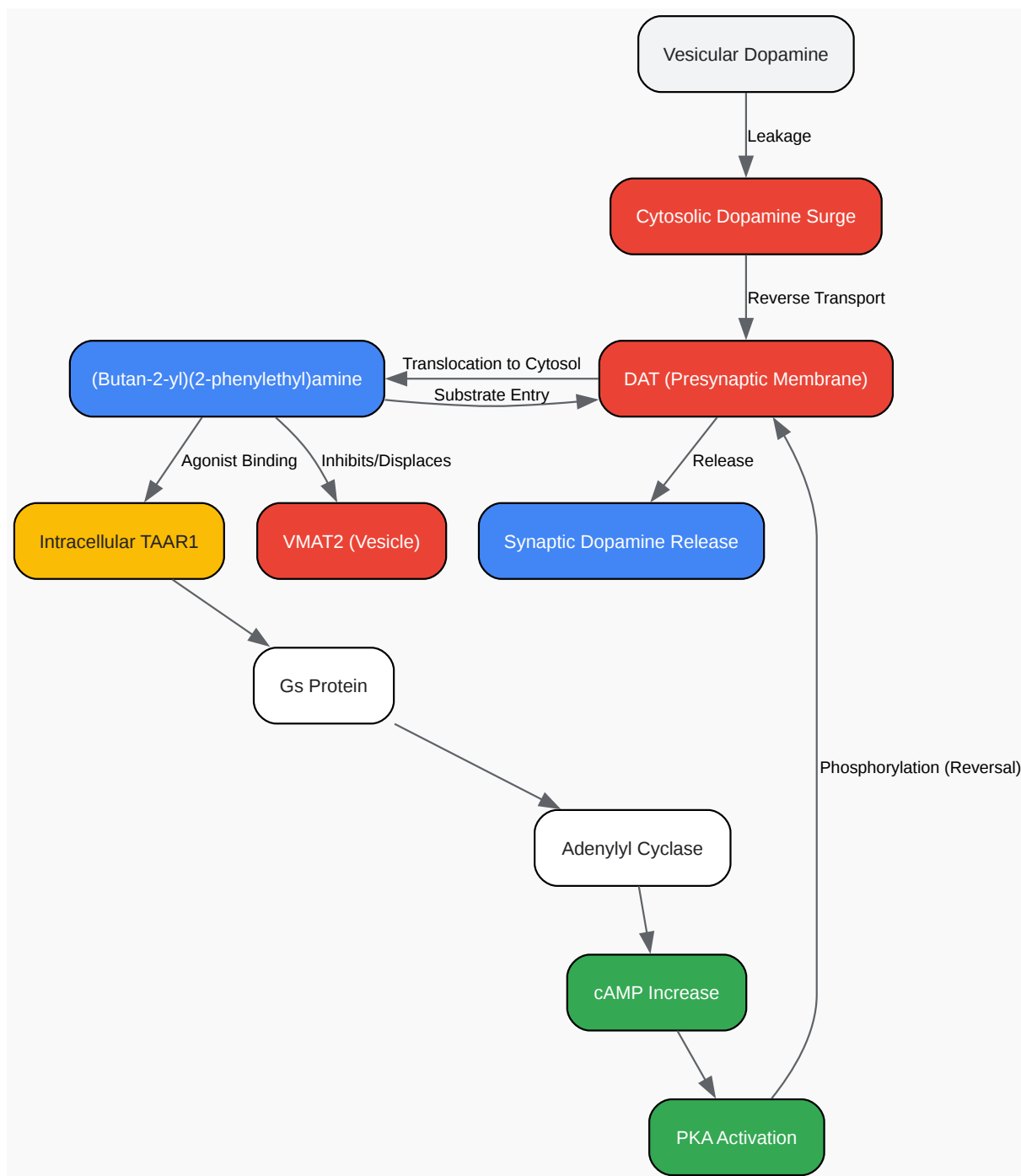
neurotransmitters into the synaptic cleft.

Metabolic Stability (MAO Interaction)

Unsubstituted PEA has a half-life of minutes due to rapid oxidation by MAO-B. The bulky sec-butyl group in **(Butan-2-yl)(2-phenylethyl)amine** provides steric hindrance, preventing the enzyme from effectively accessing the nitrogen lone pair. This transforms the compound from a transient trace amine into a sustained-release stimulant.

Signaling Pathway Visualization

The following diagram illustrates the intracellular cascade triggering monoamine efflux.



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Caption: Figure 1. Intracellular signaling cascade showing TAAR1-mediated transporter reversal and VMAT2 inhibition.

Chemical Synthesis & Production

For research purposes, the synthesis of **(Butan-2-yl)(2-phenylethyl)amine** is best achieved via Reductive Amination. This method is preferred over direct alkylation due to higher selectivity and yield.

Synthesis Protocol

Reaction Type: Reductive Amination Precursors: Phenylacetaldehyde, sec-Butylamine

Reducing Agent: Sodium Triacetoxyborohydride (STAB) or Sodium Borohydride (

)

Step-by-Step Methodology:

- Imine Formation:
 - Dissolve Phenylacetaldehyde (1.0 eq) in Dichloromethane (DCM) or Methanol (MeOH).
 - Add sec-Butylamine (1.1 eq) dropwise at .
 - Add a drying agent (e.g.,) or molecular sieves to remove water and drive equilibrium toward the imine (Schiff base). Stir for 2 hours.
- Reduction:
 - Cool the solution to .
 - Add Sodium Triacetoxyborohydride (1.5 eq) in portions. STAB is preferred for its mildness, preventing reduction of the aldehyde before imine formation.

- Allow the mixture to warm to room temperature and stir overnight (12h).
- Workup:
 - Quench with saturated solution.
 - Extract the organic layer with DCM ().
 - Wash combined organics with brine, dry over , and concentrate in vacuo.
- Purification:
 - The crude oil is often purified via acid-base extraction or flash column chromatography (Silica gel; MeOH:DCM gradient).
 - Convert to Hydrochloride salt by bubbling gas through an ethereal solution of the free base for long-term stability.



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Caption: Figure 2. Reductive amination pathway for the synthesis of N-sec-butyl-phenethylamine.

Experimental Characterization & Validation

To validate the mechanism of action, the following assays are required. These protocols establish the compound's profile as a releaser rather than a pure reuptake inhibitor.

Key Pharmacological Data Points

Parameter	Assay Type	Expected Result	Mechanistic Implication
IC50 (Uptake)	HEK293-hDAT Cells	Low M range	Competes with DA for transport.
EC50 (Efflux)	Preloaded Synaptosomes	Potent Release	Confirms "Releaser" phenotype (Amphetamine-like).
cAMP Accumulation	TAAR1-expressing CHO cells	Increase	Confirms TAAR1 Agonism.
MAO Stability	Liver Microsomes	High Stability	Confirms steric protection of sec-butyl group.

Protocol: Synaptosomal Release Assay

This experiment differentiates a reuptake inhibitor (like Cocaine) from a releaser (like this compound).

- Preparation: Isolate rat striatal synaptosomes via centrifugation (, then).
- Loading: Incubate synaptosomes with -Dopamine (20 nM) for 15 mins at to load the vesicles.
- Wash: Remove extracellular -DA by washing with buffer.
- Challenge: Treat loaded synaptosomes with **(Butan-2-yl)(2-phenylethyl)amine** at varying concentrations (

).

- Measurement: Stop reaction after 5 mins by rapid filtration. Measure radioactivity in the filtrate (released DA) vs. the filter (retained DA).
- Analysis: Plot dose-response curve. A sigmoidal increase in released radioactivity confirms the "Releaser" mechanism.

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